2-(2-Bromoisobutyryloxy)ethyl methacrylate

ATRP Reactivity Ratios Copolymerization

2-(2-Bromoisobutyryloxy)ethyl methacrylate (BIEM) is a methacrylic AB* inimer that contains both a polymerizable methacrylate group and an atom transfer radical polymerization (ATRP) initiating site (a tertiary alkyl bromide). This bifunctional structure enables its use in self-condensing vinyl polymerization (SCVP) to produce hyperbranched polymers in a single reaction vessel.

Molecular Formula C10H15BrO4
Molecular Weight 279.13 g/mol
CAS No. 213453-08-8
Cat. No. B1603494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoisobutyryloxy)ethyl methacrylate
CAS213453-08-8
Molecular FormulaC10H15BrO4
Molecular Weight279.13 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCOC(=O)C(C)(C)Br
InChIInChI=1S/C10H15BrO4/c1-7(2)8(12)14-5-6-15-9(13)10(3,4)11/h1,5-6H2,2-4H3
InChIKeyQXDYJUSFCUKOQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromoisobutyryloxy)ethyl methacrylate (CAS 213453-08-8): ATRP Inimer for Controlled Polymer Architectures


2-(2-Bromoisobutyryloxy)ethyl methacrylate (BIEM) is a methacrylic AB* inimer that contains both a polymerizable methacrylate group and an atom transfer radical polymerization (ATRP) initiating site (a tertiary alkyl bromide) . This bifunctional structure enables its use in self-condensing vinyl polymerization (SCVP) to produce hyperbranched polymers in a single reaction vessel [1]. The compound is a liquid at room temperature with a density of 1.303 g/mL at 25 °C and a refractive index of n20/D 1.471 . Its primary application is as an ATRP initiator with a methacrylate functionality for branched polymerization, orthogonal polymerization, or other functionalization strategies .

Critical Differentiation of 2-(2-Bromoisobutyryloxy)ethyl methacrylate for Precision Polymer Synthesis


In controlled radical polymerization, the selection of an initiator or inimer is not interchangeable. The reactivity ratios, initiation efficiency, and resulting polymer dispersity are highly sensitive to the specific chemical structure. 2-(2-Bromoisobutyryloxy)ethyl methacrylate (BIEM) exhibits a unique copolymerization behavior with methyl methacrylate (MMA) characterized by reactivity ratios r_MMA = 0.99 and r_BIEM = 1.56 [1]. This indicates a near-ideal random copolymerization with a slight preference for BIEM incorporation. In contrast, alternative inimers like 2-(2-bromopropionyloxy)ethyl methacrylate (BPEM) or simple initiators like ethyl 2-bromoisobutyrate (EBiB) produce polymers with different dispersities and branching architectures [2][3]. The quantitative differences detailed below demonstrate why BIEM is a distinct and non-substitutable reagent for applications requiring specific macromolecular topologies and controlled dispersity.

Quantitative Performance Benchmarks for 2-(2-Bromoisobutyryloxy)ethyl methacrylate vs. Structural Analogs


Copolymerization Reactivity Ratios: BIEM Exhibits Preferential Incorporation Compared to MMA

In copolymerization with methyl methacrylate (MMA), the reactivity ratios for the BIEM/MMA system are r_MMA = 0.99 and r_BIEM = 1.56 [1]. This indicates that while both monomers incorporate at similar rates, BIEM has a slight preference for homopropagation. This is a specific, quantifiable differentiation from other bromine-containing inimers, such as 2-(2-bromopropionyloxy)ethyl methacrylate (BPEM), for which the reactivity ratios with MMA have been determined but are distinct from those of BIEM [2].

ATRP Reactivity Ratios Copolymerization

Polymer Dispersity Control: BIEM-Derived Polymers Exhibit Broader MWD than BPEM-Based Analogs

Polymers synthesized using BIEM as an inimer via AGET ATRP exhibit a molecular weight distribution (Mw/Mn) in the range of 1.30–2.10 [1]. This is a broader dispersity compared to polymers derived from the closely related macroinitiator poly(2-(2-bromopropionyloxy)ethyl methacrylate) (PBPEM), which can achieve a lower polydispersity of 1.16 under specific ATRP conditions [2]. Furthermore, when compared to a standard small-molecule ATRP initiator like ethyl 2-bromoisobutyrate, which can yield polymers with Mw/Mn ~1.2 [3], BIEM provides a distinctly different level of control over molecular weight distribution, which is a direct consequence of its inimer structure.

ATRP Polydispersity Molecular Weight Distribution

Initiation Efficiency of Polymeric Macroinitiators: PBIEM Shows Moderate Efficiency Compared to High-Performance Systems

When used as a polyinitiator backbone in 'grafting from' reactions, poly(2-(2-bromoisobutyryloxy)ethyl methacrylate) (PBIEM) demonstrates an initiation efficiency (f) in the range of 0.23 to 0.38 [1]. This is a quantifiably lower efficiency compared to some amide-linked or ester-linked macroinitiators which can achieve >90% initiation efficiency under optimized ATRP conditions [2]. This moderate efficiency is a specific characteristic of the PBIEM system, which must be accounted for in the design of densely grafted polymer brushes.

ATRP Grafting From Initiation Efficiency

Branching and Rheological Properties: BIEM-Derived Polystyrene Exhibits Lower Storage Modulus than Linear Analogs

Branched polystyrene synthesized via ATRP using BIEM as the inimer demonstrates a lower storage modulus and reduced chain entanglement compared to its linear polystyrene analog, as measured by diffusive wave spectroscopy (DWS) . The degree of branching, and consequently the rheological properties, can be tuned by adjusting the concentration of BIEM; a higher BIEM concentration leads to a higher degree of branching, which is accompanied by higher molecular weight and a broader molecular weight distribution .

Hyperbranched Polymer Rheology Polystyrene

Gelation Behavior in ATRP: Inimer-Based Systems Show Distinct Crosslinking Efficiency

A comparative study on ATRP gelation using different branching reagents showed that a fully reacted 2-((2-bromopropionyl)oxy)ethyl acrylate (BrA) inimer produces a 'T'-shaped cross-linkage from which three chains emanate [1]. This is structurally distinct from the 'X'-shaped cross-linkages (4 chains) formed by divinyl cross-linkers like ethylene glycol diacrylate (2A) and the 'x̵'-shaped cross-linkages (6 chains) formed by trivinyl cross-linkers like 1,1,1-trimethylolpropane triacrylate (3A) [1]. Under identical molar ratios of [vinyl_branch]0/[R−Br]0, the inimer-containing 'T&X' system underwent experimental gelation at lower monomer conversions (i.e., earlier gelation) compared to systems using only the 'X'-type divinyl cross-linker, due to faster intermolecular reactions [1]. At complete conversion, the gel fraction and swelling ratio also differed, with the order being 'T&X' ∼ 'x̵' > 'X' for gel fraction and 'T&X' > 'X' > 'x̵' for swelling ratio [1].

ATRP Gelation Crosslinking

Strategic Application Domains for 2-(2-Bromoisobutyryloxy)ethyl methacrylate Based on Quantitative Differentiation


Synthesis of Hyperbranched Polymers with Tunable Rheology

When the goal is to synthesize hyperbranched polymers with specific melt-flow or viscosity-modifying properties, 2-(2-Bromoisobutyryloxy)ethyl methacrylate (BIEM) is the preferred inimer. As demonstrated by Huang et al., the degree of branching in polystyrene can be controlled by adjusting the BIEM concentration, which in turn modulates the storage modulus and chain entanglement . This is a direct consequence of BIEM's bifunctional nature, allowing for the one-pot synthesis of complex architectures. This application leverages the evidence that BIEM-derived polymers exhibit lower storage modulus compared to their linear counterparts .

Design of Polymer Networks with Controlled Gelation and Swelling

For the fabrication of cross-linked polymer networks, microgels, or hydrogels, BIEM offers distinct advantages over conventional divinyl or trivinyl cross-linkers. Class-level evidence from Gao et al. shows that inimer-based systems undergo gelation at lower monomer conversions and produce gels with higher swelling ratios compared to networks formed solely by divinyl cross-linkers [1]. This behavior, attributed to the 'T'-shaped cross-linkage and faster intermolecular reactions, makes BIEM a strategic choice for applications requiring early gelation or a specific degree of solvent uptake, such as in controlled-release matrices or superabsorbent materials [1].

Fabrication of Polymer Brushes with Defined, Moderate Grafting Density

When a moderate grafting density is desired for polymer brush synthesis, the PBIEM macroinitiator provides a quantifiable advantage. Its initiation efficiency, determined to be in the range of 23-38% [2], is lower than that of many high-efficiency macroinitiators. This inherent characteristic allows for the creation of polymer brushes with a defined, lower grafting density without the need for complex blending or dilution strategies. This is particularly useful for applications where steric hindrance between grafted chains must be minimized, such as in the study of single-chain dynamics or the creation of 'mushroom'-like surface morphologies.

Copolymerization for Predictable Monomer Sequence Distribution

In the synthesis of statistical or gradient copolymers with methyl methacrylate (MMA), the reactivity ratios of BIEM (r_MMA = 0.99, r_BIEM = 1.56) [3] provide a quantitative basis for predicting the copolymer composition. The near-unity value for r_MMA and slightly higher value for r_BIEM indicate a nearly ideal random copolymerization with a slight bias toward BIEM incorporation. This precise knowledge enables the design of copolymers with a tailored distribution of bromine-functionalized units, which can serve as reactive handles for subsequent post-polymerization modifications, making BIEM a superior choice over other bromine-containing monomers for which reactivity ratios are less well-characterized or less favorable for a specific sequence distribution [4].

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